molecular formula C9H9ClO3 B8608788 5-Chloro-2-(2-hydroxyethoxy)benzaldehyde

5-Chloro-2-(2-hydroxyethoxy)benzaldehyde

Cat. No. B8608788
M. Wt: 200.62 g/mol
InChI Key: RYVCCFVUEACJLH-UHFFFAOYSA-N
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Patent
US05378718

Procedure details

Prepared from 25 g of 3-chloro-6-hydroxybenzaldehyde, 14 g of ethylene carbonate and 45 g of tetraethylammonium bromide as described in Example VIIa. The compound was purified by chromatography (silica, ethyl acetate:petroleum ether 60-80/2:1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([OH:10])=[CH:8][CH:9]=1)[CH:5]=[O:6].C1(=O)O[CH2:14][CH2:13][O:12]1>[Br-].C([N+](CC)(CC)CC)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([O:10][CH2:14][CH2:13][OH:12])=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(C=O)C(=CC1)O
Name
Quantity
14 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
45 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was purified by chromatography (silica, ethyl acetate:petroleum ether 60-80/2:1)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=O)C(=CC1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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